

MLAF50: Chemical Structure, Molecular Weight, and Technical Specifications

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Compound of Interest

Compound Name: MLAF50
CAS No.: 1417653-96-3
Cat. No.: B609177

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A Technical Guide for Drug Development Professionals[1] Executive Summary

MLAF50 (CAS: 1417653-96-3) is a synthetic small-molecule inhibitor identified as the first direct antagonist of the REV1 UBM2–Ubiquitin protein-protein interaction.[2] By targeting the non-catalytic Ubiquitin-Binding Motif 2 (UBM2) of the DNA polymerase REV1, **MLAF50** disrupts the recruitment of Translesion Synthesis (TLS) polymerases to sites of DNA damage.[1][2] This mechanism effectively sensitizes cancer cells to genotoxic agents (e.g., cisplatin) by preventing the bypass of DNA lesions, thereby promoting apoptosis in chemoresistant tumor models.[1][2]

This guide provides a comprehensive breakdown of the compound's physicochemical properties, structural identity, and validated experimental protocols for its application in oncology research.[1][2]

Chemical Identity & Physicochemical Properties[1] [3][4][5][6][7][8][9][10][11][12]

MLAF50 is a halogenated diphenyl ether derivative, structurally analogous to deaminated thyroid hormone metabolites but distinct in its regiochemistry.[\[1\]](#)[\[2\]](#)

Core Chemical Data

Property	Specification
Compound Name	MLAF50
IUPAC Name	3-[3-(4-hydroxyphenoxy)-2,4-diiodophenyl]propanoic acid
CAS Registry Number	1417653-96-3
Molecular Formula	C ₁₅ H ₁₂ I ₂ O ₄
Molecular Weight	510.06 g/mol
Physical State	Solid (typically off-white to pale yellow powder)
Solubility	Soluble in DMSO (>10 mM); poorly soluble in water
Purity Grade	≥98% (HPLC) required for bioassays

Structural Analysis

The molecule consists of a propanoic acid tail attached to a central phenyl ring, which is substituted with two iodine atoms and a 4-hydroxyphenoxy group.[\[1\]](#)[\[2\]](#)

- Scaffold: Di-iodinated diphenyl ether.[\[1\]](#)[\[2\]](#)
- Key Functional Groups:
 - Carboxylic Acid: Provides solubility and potential hydrogen bond interactions.[\[1\]](#)[\[2\]](#)
 - Iodine Substituents (C-I): Large, hydrophobic halogens likely critical for occupying the hydrophobic pocket of the REV1 UBM2 domain (mimicking the hydrophobic patch of Ubiquitin, specifically Leu8/Ile44/Val70).[\[1\]](#)[\[2\]](#)
 - Phenolic Hydroxyl: Potential H-bond donor/acceptor.[\[1\]](#)[\[2\]](#)

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*Note on Isomerism: **MLAF50** is a regioisomer of 3,5-diiodothyropropionic acid (DITPA).[1][2] While DITPA has the ether linkage at the para position (4-position) relative to the propanoic acid tail, **MLAF50** features the ether linkage at the meta position (3-position) with iodines at the 2 and 4 positions.[1][2]*

Mechanism of Action (MOA)[2]

Biological Target: REV1 UBM2

REV1 is a Y-family DNA polymerase that functions primarily as a scaffold for other TLS polymerases (Pol

, Pol

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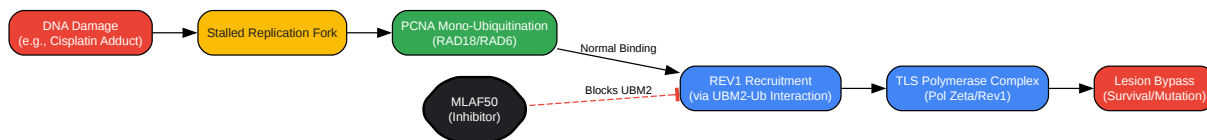
, Pol

).[1][2] Its recruitment to stalled replication forks is dependent on the interaction between its Ubiquitin-Binding Motifs (UBMs) and ubiquitinated PCNA (PCNA-Ub).[2]

- Target Domain: UBM2 (residues 675–710 of murine REV1).[1][2]
- Binding Site: **MLAF50** binds orthosterically to the ubiquitin-binding surface of UBM2.[1][2]
- Inhibition: By occupying this site, **MLAF50** prevents REV1 from binding to ubiquitinated PCNA, thereby blocking the assembly of the "TLS mutasome" on chromatin.[1][2]

Pathway Visualization

The following diagram illustrates the interruption of the TLS pathway by **MLAF50**. [1][2]



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Caption: **MLAF50** intercepts the DNA Damage Response by competitively binding REV1 UBM2, preventing PCNA-mediated recruitment.[1]

Experimental Protocols & Validation

To validate **MLAF50** activity in your own research, utilize the following established protocols derived from the primary literature (Vanarotti et al., 2018).

In Vitro Binding Assay (AlphaScreen)

Objective: Determine the IC50 of **MLAF50** for the REV1-Ubiquitin interaction.[1][2]

- Reagents:
 - Biotinylated-Ubiquitin.[1][2]
 - His-tagged REV1 UBM2 domain.[1][2]
 - AlphaScreen Histidine (Nickel Chelate) Donor Beads.[1][2]
 - AlphaScreen Streptavidin Acceptor Beads.[1][2]
- Protocol:
 - Prepare assay buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.[1][2]
 - Incubate His-REV1-UBM2 (100 nM) with **MLAF50** (serial dilutions: 0.1

M to 500

M) for 30 min at 25°C.

- Add Biotin-Ubiquitin (100 nM) and incubate for 1 hour.[\[1\]](#)[\[2\]](#)
- Add Donor and Acceptor beads (20 g/mL final) under subdued light.[\[1\]](#)
- Incubate for 1 hour in the dark.
- Read signal on an EnVision plate reader (Excitation: 680 nm; Emission: 520-620 nm).[\[2\]](#)
- Expected Result: Dose-dependent decrease in AlphaScreen signal. Reported IC50 is approximately 176

M (note: affinity is moderate, typical for fragment-like hits).[\[1\]](#)[\[2\]](#)

Cellular Foci Formation Assay

Objective: Confirm inhibition of REV1 recruitment to chromatin in vivo.[\[1\]](#)[\[2\]](#)

- Cell Line: U2OS cells stably expressing GFP-REV1.
- Treatment:
 - Pre-treat cells with **MLAF50** (e.g., 150 M) or DMSO control for 2 hours.[\[1\]](#)
 - Induce DNA damage with Cisplatin (33 M) for 6 hours.[\[1\]](#)[\[2\]](#)
- Fixation & Imaging:
 - Perform pre-extraction (0.5% Triton X-100 in cytoskeletal buffer) for 5 min on ice before fixation to remove soluble REV1.[\[1\]](#)[\[2\]](#)

- Fix with 4% paraformaldehyde.[1][2]
- Counterstain with DAPI.[1][2]
- Image using confocal microscopy.[1]
- Analysis:
 - Count the number of GFP-REV1 nuclear foci per cell.
 - Success Criterion: Significant reduction in foci number/intensity in **MLAF50**-treated cells compared to DMSO+Cisplatin control.[1][2]

Synthesis & Availability

While **MLAF50** is commercially available from specialized chemical suppliers (e.g., GlxxxLabs, BLD Pharm), it can be synthesized via standard organic coupling methods.[1][2]

- Precursor: 3-(4-hydroxyphenoxy)propanoic acid derivatives.[1][2][3]
- Iodination: Electrophilic aromatic substitution using Iodine monochloride (ICl) or under basic conditions typically directs iodine to the ortho positions relative to the phenolic hydroxyl or ether linkage, depending on the specific starting material protection strategy.[1][2]

Storage: Store solid at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent degradation (deiodination can occur upon prolonged light exposure).[2]

References

- Primary Discovery: Vanarotti, M., Grace, C. R., Miller, D. J., Actis, M. L., Inoue, A., Evison, B. J., ...[1][2] & Fujii, N. (2018).[1][2] Structures of REV1 UBM2 domain complex with ubiquitin and with a small-molecule that inhibits the REV1 UBM2-ubiquitin interaction.[2] Journal of Molecular Biology, 430(18), 2857-2872.[1][2] [Link](#)[2]
- Mechanistic Review: Wojtaszek, J. L., et al. (2019).[1][2] Multifaceted recognition of vertebrate Rev1 by translesion polymerases

and

.^[1]^[2] Journal of Biological Chemistry, 287(31), 26400-26408.^[1] [Link](#)

- Database Record: PubChem Compound Summary for **MLAF50** Analogues (DITPA). [Link](#)(Note: Search CAS 1417653-96-3 for specific vendor entries).

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Sources

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